4-Bromo-N-(4-tert-butylphenyl)isoquinolin-1-amine
CAS No.: 848841-51-0
Cat. No.: VC17281113
Molecular Formula: C19H19BrN2
Molecular Weight: 355.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848841-51-0 |
|---|---|
| Molecular Formula | C19H19BrN2 |
| Molecular Weight | 355.3 g/mol |
| IUPAC Name | 4-bromo-N-(4-tert-butylphenyl)isoquinolin-1-amine |
| Standard InChI | InChI=1S/C19H19BrN2/c1-19(2,3)13-8-10-14(11-9-13)22-18-16-7-5-4-6-15(16)17(20)12-21-18/h4-12H,1-3H3,(H,21,22) |
| Standard InChI Key | ZDDSDCBOPSWNEW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)NC2=NC=C(C3=CC=CC=C32)Br |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
4-Bromo-N-(4-tert-butylphenyl)isoquinolin-1-amine (C₁₉H₁₉BrN₂) features a fused bicyclic isoquinoline core substituted with a bromine atom at position 4 and an amine-linked 4-tert-butylphenyl group at position 1 (Fig. 1). The tert-butyl group introduces steric bulk, while the bromine atom enhances electrophilic reactivity, making the compound amenable to cross-coupling reactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉BrN₂ |
| Molecular Weight | 355.28 g/mol |
| Exact Mass | 354.07 (Br isotope considered) |
| Topological Polar Surface Area (TPSA) | 24.92 Ų |
| LogP (Predicted) | 5.35 |
The LogP value, calculated using fragment-based methods, indicates high lipophilicity, suggesting favorable membrane permeability . The TPSA, derived from the amine and aromatic systems, aligns with moderate solubility in organic solvents .
Synthesis and Optimization
Palladium-Catalyzed Amination
A robust synthetic route involves Buchwald-Hartwig amination between 4-bromoisoquinolin-1-amine and 4-tert-butylbromobenzene. In a representative procedure :
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Reagents: 4-Bromoisoquinolin-1-amine (1.0 equiv), 4-tert-butylbromobenzene (1.2 equiv), Pd(OAc)₂ (0.05 equiv), BINAP (0.08 equiv), Cs₂CO₃ (1.4 equiv).
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Conditions: Toluene solvent, 120°C, inert atmosphere, 12–24 hours.
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Yield: 81% after column chromatography (hexane/EtOAc gradient).
This method leverages palladium’s ability to facilitate C–N bond formation, with BINAP enhancing catalytic efficiency .
Acid-Mediated Coupling
Alternative approaches employ Brønsted acid catalysis. For example, reacting 4-bromoisoquinoline with 4-tert-butylaniline in n-BuOH with HCl at 80°C achieves 56% yield . The mechanism proceeds via nucleophilic aromatic substitution, where the amine attacks the electrophilic C1 position of the isoquinoline.
Table 2: Comparative Synthesis Routes
| Method | Yield | Key Advantage | Limitation |
|---|---|---|---|
| Buchwald-Hartwig | 81% | High regioselectivity | Requires inert conditions |
| Acid-mediated coupling | 56% | Simple setup | Moderate yield |
Physicochemical Properties
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.29 (s, 9H, tert-butyl), 7.34–8.61 (m, 9H, aromatic), 9.16 (s, 1H, NH) .
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MS (ESI+): m/z 355.1 [M+H]⁺, isotopic pattern consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
The tert-butyl group’s singlet at δ 1.29 and downfield-shifted NH signal (δ 9.16) confirm successful amine formation .
Solubility and Stability
The compound exhibits limited aqueous solubility (0.234 mg/mL in ESOL model) but high solubility in dichloromethane and THF . Stability studies indicate decomposition above 200°C, with no significant hydrolysis under ambient conditions.
Applications in Pharmaceutical Research
Kinase Inhibition
The isoquinoline scaffold is prevalent in kinase inhibitors. Molecular docking studies suggest that 4-bromo-N-(4-tert-butylphenyl)isoquinolin-1-amine binds to the ATP pocket of ABL1 kinase (ΔG = −9.2 kcal/mol), comparable to imatinib . The bromine atom may facilitate halogen bonding with kinase backbones, enhancing selectivity.
Cross-Coupling Reactions
The bromine substituent enables Suzuki-Miyaura couplings. For instance, reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis yields biaryl derivatives, useful in materials science .
Future Directions
Further studies should explore:
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Catalytic Applications: As a ligand in asymmetric catalysis.
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Biological Screening: Anticancer activity against tyrosine kinase-dependent cell lines.
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